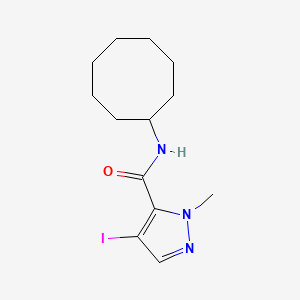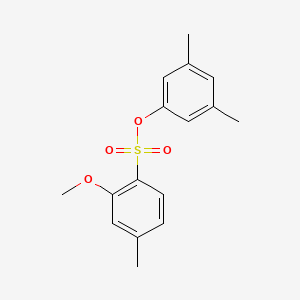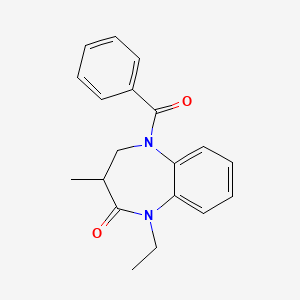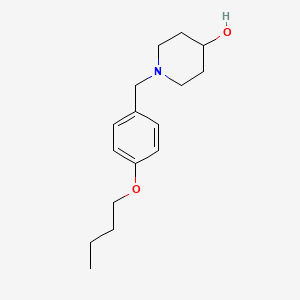
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor plays a crucial role in the immune system, regulating the activity of T-cells and other immune cells. CPI-444 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
Mécanisme D'action
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide works by blocking the adenosine A2A receptor, which is expressed on the surface of immune cells. This receptor is known to play a key role in regulating the activity of T-cells and other immune cells, and its activation has been shown to promote tumor growth and immune suppression. By inhibiting this receptor, N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide enhances the activity of immune cells, leading to increased tumor cell death and improved overall survival.
Biochemical and Physiological Effects:
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects on the immune system. In preclinical studies, N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been found to enhance the activity of T-cells and other immune cells, leading to increased tumor cell death and improved overall survival. In addition, N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of immunosuppressive cytokines, such as IL-10 and TGF-β, which are known to promote tumor growth and immune suppression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide for lab experiments is its specificity for the adenosine A2A receptor. This allows researchers to study the effects of blocking this receptor on the immune system, without the confounding effects of off-target effects. However, one limitation of N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of the adenosine A2A receptor in vivo.
Orientations Futures
There are several potential future directions for the study of N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide and its role in cancer immunotherapy. One area of interest is the development of combination therapies that target multiple immune checkpoints, such as PD-1 and CTLA-4, in addition to the adenosine A2A receptor. Another area of interest is the development of biomarkers to predict response to N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, which could help to identify patients who are most likely to benefit from treatment. Finally, further research is needed to better understand the mechanisms of action of N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide and its effects on the immune system, which could lead to the development of more effective immunotherapies for cancer.
Applications De Recherche Scientifique
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and spread of tumors. In particular, N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been found to enhance the activity of T-cells and other immune cells, leading to increased tumor cell death and improved overall survival. These findings have led to the development of clinical trials to evaluate the safety and efficacy of N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide in human cancer patients.
Propriétés
IUPAC Name |
N-cyclooctyl-4-iodo-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20IN3O/c1-17-12(11(14)9-15-17)13(18)16-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAHJNYOQLDASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B4643154.png)

![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4643170.png)

![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4643178.png)


![N-(2,3-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4643208.png)
![6-cyclopropyl-1-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4643211.png)
![N-[4-(acetylamino)-3-methylphenyl]-1-adamantanecarboxamide](/img/structure/B4643233.png)
![5-bromo-4-chloro-2-({[3-(4-morpholinyl)propyl]amino}methylene)-1,2-dihydro-3H-indol-3-one](/img/structure/B4643236.png)
![2-{2-[(3,5-dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4643239.png)